molecular formula C13H16O7 B11929140 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Cat. No.: B11929140
M. Wt: 284.26 g/mol
InChI Key: BGOFCVIGEYGEOF-HENWMNBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Helicin can be synthesized by oxidizing salicin, a naturally occurring glucoside, to convert its benzylic hydroxyl group into an aldehyde group . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation.

Industrial Production Methods

Industrial production of helicin involves the extraction of salicin from plant sources, followed by its chemical oxidation. The process includes:

Chemical Reactions Analysis

Types of Reactions

Helicin undergoes various chemical reactions, including:

    Oxidation: Helicin can be further oxidized to form benzoic acid derivatives.

    Reduction: The aldehyde group in helicin can be reduced to form the corresponding alcohol.

    Substitution: Helicin can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Helicin has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other benzaldehyde derivatives.

    Biology: Studied for its role in plant metabolism and its enzymatic hydrolysis by beta-glucosidases.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of flavoring agents and fragrances.

Mechanism of Action

Helicin exerts its effects primarily through its interaction with enzymes and cellular pathways. It is hydrolyzed by the enzyme beta-glucosidase to release glucose and benzaldehyde. The released benzaldehyde can then participate in various biochemical pathways, exerting its biological effects. The exact molecular targets and pathways involved in helicin’s mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Salicin: A precursor to helicin, found in willow bark and known for its anti-inflammatory properties.

    Benzaldehyde: A simple aromatic aldehyde with a similar structure to the aldehyde group in helicin.

    Glucosides: A class of compounds that includes helicin and salicin, characterized by the presence of a glucose moiety attached to another functional group.

Uniqueness of Helicin

Helicin is unique due to its specific structure, which combines a glucose moiety with a benzaldehyde group. This structure allows it to undergo specific enzymatic hydrolysis and participate in unique biochemical pathways, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13?/m1/s1

InChI Key

BGOFCVIGEYGEOF-HENWMNBSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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